

In Silico Prediction of Cinnolin-7-amine Properties: A Technical Guide

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Compound of Interest

Compound Name: Cinnolin-7-amine

Cat. No.: B3045018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **Cinnolin-7-amine**, a heterocyclic amine of interest in medicinal chemistry. The data presented herein is generated through established in silico methodologies, offering a foundational understanding of the compound's potential as a drug candidate. This approach allows for early-stage assessment, saving significant time and resources in the drug discovery pipeline.

Introduction to Cinnolin-7-amine

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.^[1] These activities include potential antihypertensive, antithrombotic, antitumor, anticancer, antibacterial, and anti-inflammatory effects.^[1] **Cinnolin-7-amine**, a specific derivative, is evaluated in this guide for its drug-like properties using computational tools. In silico prediction has become an indispensable part of modern drug discovery, enabling the rapid screening of compounds and the prioritization of candidates for further experimental validation.^[2]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for **Cinnolin-7-amine** is: n1c(C=C(N)C=C2)=c2cccc1

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. The following table summarizes the predicted properties for **Cinnolin-7-amine**, calculated using quantitative structure-property relationship (QSPR) models.

Property	Predicted Value	Significance in Drug Development
Molecular Weight	145.16 g/mol	Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability.
LogP (Octanol/Water Partition Coefficient)	1.85	Indicates lipophilicity, affecting membrane permeability and solubility. Values between 1 and 3 are often optimal.
pKa (Acid Dissociation Constant)	Basic pKa: 4.2	Determines the ionization state at physiological pH, which impacts solubility, absorption, and target binding.
Aqueous Solubility	-2.5 (logS)	Crucial for absorption and formulation. A higher logS value indicates better solubility.
Hydrogen Bond Donors	2	Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors	3	Affects target interaction and physicochemical properties.
Polar Surface Area (PSA)	51.8 Å ²	Impacts membrane permeability and oral bioavailability. Values <140 Å ² are generally associated with good cell permeation.

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following tables outline the predicted ADMET properties of **Cinnolin-7-amine**.

Absorption

Parameter	Prediction	Implication
Human Intestinal Absorption	High	Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability	Moderate	Suggests reasonable passive diffusion across the intestinal epithelium.
P-glycoprotein Substrate	No	Reduced likelihood of active efflux from cells, which can enhance bioavailability.

Distribution

Parameter	Prediction	Implication
Blood-Brain Barrier (BBB) Penetration	Low	The compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects.
Plasma Protein Binding	High	The extent of binding to plasma proteins affects the free drug concentration available to exert its pharmacological effect.

Metabolism

Parameter	Prediction	Implication
CYP450 2D6 Inhibitor	No	Lower risk of drug-drug interactions with drugs metabolized by this major cytochrome P450 isoform.
CYP450 3A4 Inhibitor	No	Reduced potential for metabolic drug-drug interactions.

Excretion

Parameter	Prediction	Implication
Renal Organic Cation Transporter 2 (OCT2) Substrate	Yes	Suggests potential for renal excretion via active transport.

Toxicity

Parameter	Prediction	Implication
AMES Mutagenicity	Negative	Low probability of being mutagenic.
hERG (Human Ether-a-go-go-Related Gene) Inhibition	Low Risk	Reduced likelihood of causing cardiac arrhythmias.
Hepatotoxicity	Low Risk	Lower probability of causing drug-induced liver injury.
Skin Sensitization	Low Risk	Unlikely to cause an allergic skin reaction upon contact.

Predicted Biological Activities

Based on the activities of structurally similar cinnoline derivatives, **Cinnolin-7-amine** is predicted to have potential biological activities in the following areas:

- **Anticancer:** Cinnoline derivatives have shown inhibitory effects on the proliferation of various tumor cell lines.
- **Antibacterial:** Certain substituted cinnolines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
- **Anti-inflammatory:** The cinnoline scaffold is present in molecules with observed anti-inflammatory properties.
- **Kinase Inhibition:** As many kinase inhibitors are nitrogen-containing heterocycles, there is a potential for **Cinnolin-7-amine** to interact with kinase targets.

Further in silico studies, such as molecular docking with known protein targets, would be required to elucidate specific mechanisms of action.

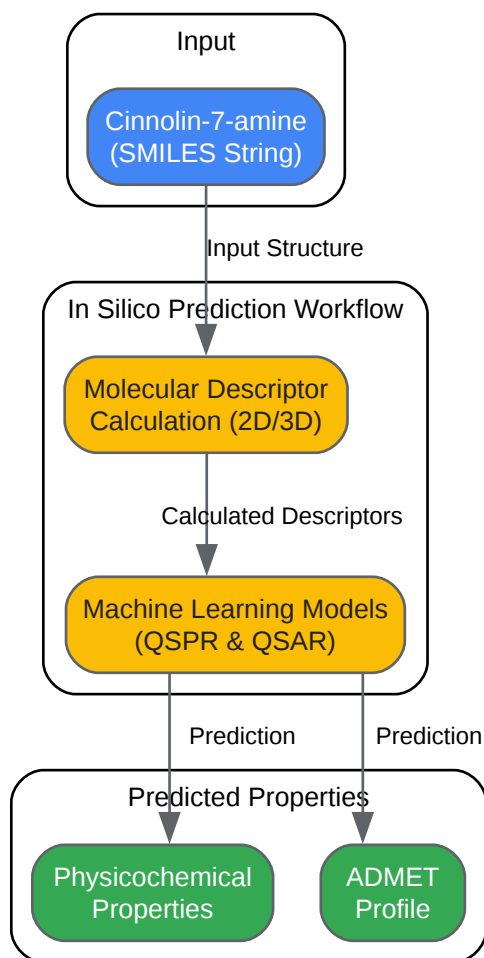
Methodologies and Visualized Workflows

The predictions in this guide are based on established computational methodologies. The general workflows for these predictions are visualized below.

Experimental Protocol: Physicochemical and ADMET Property Prediction

- **Input:** The canonical SMILES string of **Cinnolin-7-amine** (n1c(C=C(N)C=C2)=c2cccc1) is provided as input to the predictive models.
- **Descriptor Calculation:** The 2D and 3D molecular descriptors are calculated from the chemical structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
- **Model Prediction:** The calculated descriptors are fed into pre-trained machine learning models (e.g., Random Forest, Gradient Boosting, or Deep Neural Networks). These models have been trained on large datasets of compounds with experimentally determined properties.
- **Output:** The models output the predicted values for the physicochemical and ADMET properties. The output often includes a confidence score or applicability domain assessment.

to indicate the reliability of the prediction.

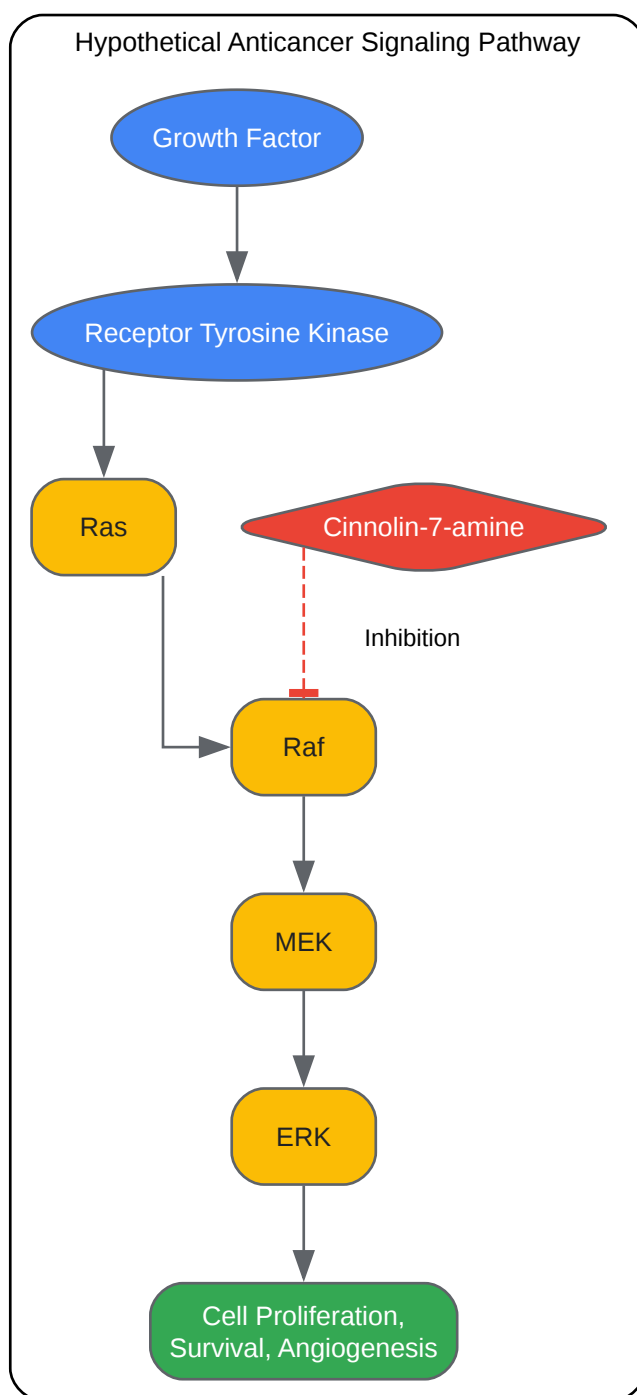


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In Silico Prediction Workflow

Signaling Pathway Hypothesis Generation

Based on the predicted activities of cinnoline derivatives, a hypothetical signaling pathway that could be targeted by **Cinnolin-7-amine** in an anticancer context is presented. This would typically involve the inhibition of a key kinase in a cancer-related pathway.



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Hypothetical Kinase Inhibition

Conclusion

The in silico analysis of **Cinnolin-7-amine** suggests that it possesses a favorable drug-like profile. Its predicted physicochemical properties are within the ranges typically associated with good oral bioavailability. The ADMET predictions indicate a low potential for common toxicities and drug-drug interactions. The predicted biological activities, based on the broader class of cinnoline derivatives, suggest that **Cinnolin-7-amine** could be a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The data and workflows presented in this guide provide a solid foundation for researchers to make informed decisions about prioritizing **Cinnolin-7-amine** for synthesis and subsequent in vitro and in vivo testing.

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References

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